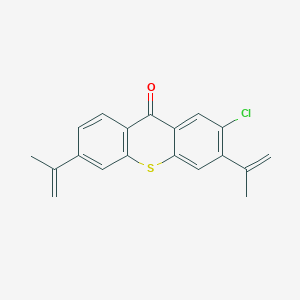
2-Chloro-3,6-di(prop-1-en-2-yl)-9H-thioxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,6-di(prop-1-en-2-yl)-9H-thioxanthen-9-one is a synthetic organic compound belonging to the thioxanthene family. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound’s unique structure, featuring a thioxanthene core with chloro and prop-1-en-2-yl substituents, suggests potential utility in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,6-di(prop-1-en-2-yl)-9H-thioxanthen-9-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Thioxanthene Core: This can be achieved through the cyclization of appropriate diaryl sulfides.
Introduction of Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Alkylation: The prop-1-en-2-yl groups can be introduced via Friedel-Crafts alkylation using prop-1-en-2-yl halides in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction could lead to the formation of dihydro derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include a variety of functionalized thioxanthenes.
Scientific Research Applications
2-Chloro-3,6-di(prop-1-en-2-yl)-9H-thioxanthen-9-one could have several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of thioxanthene derivatives with biological targets.
Medicine: Exploration of its pharmacological properties, particularly in the context of antipsychotic or anticancer activity.
Industry: Use as a precursor in the manufacture of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action for compounds like 2-Chloro-3,6-di(prop-1-en-2-yl)-9H-thioxanthen-9-one would involve interactions with specific molecular targets. For example, if it exhibits antipsychotic activity, it might act as a dopamine receptor antagonist. The exact pathways and molecular targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-9H-thioxanthen-9-one: Lacks the prop-1-en-2-yl groups.
3,6-Di(prop-1-en-2-yl)-9H-thioxanthen-9-one: Lacks the chloro group.
Thioxanthene: The parent compound without any substituents.
Uniqueness
2-Chloro-3,6-di(prop-1-en-2-yl)-9H-thioxanthen-9-one’s unique combination of chloro and prop-1-en-2-yl substituents may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
90781-41-2 |
|---|---|
Molecular Formula |
C19H15ClOS |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
2-chloro-3,6-bis(prop-1-en-2-yl)thioxanthen-9-one |
InChI |
InChI=1S/C19H15ClOS/c1-10(2)12-5-6-13-17(7-12)22-18-9-14(11(3)4)16(20)8-15(18)19(13)21/h5-9H,1,3H2,2,4H3 |
InChI Key |
KOKZSJUSVJSYEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC2=C(C=C1)C(=O)C3=CC(=C(C=C3S2)C(=C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


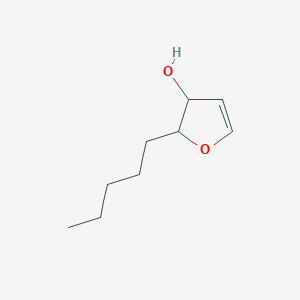
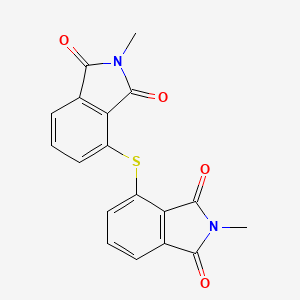
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene](/img/structure/B14368004.png)
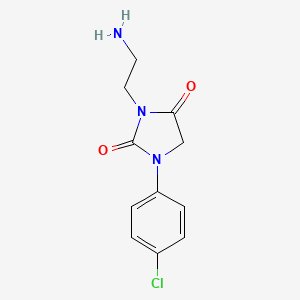
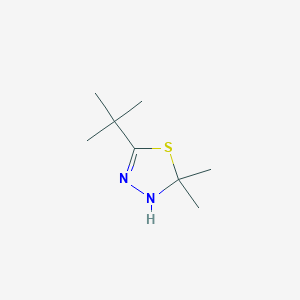
![{[5-(Methanesulfinyl)pentyl]oxy}benzene](/img/structure/B14368023.png)
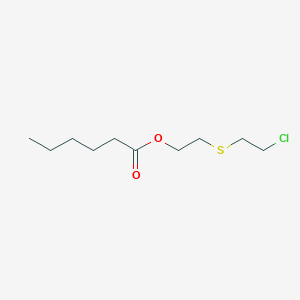
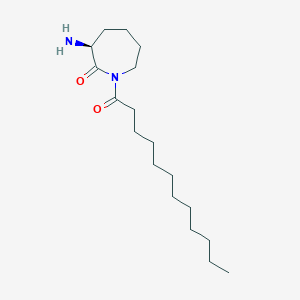
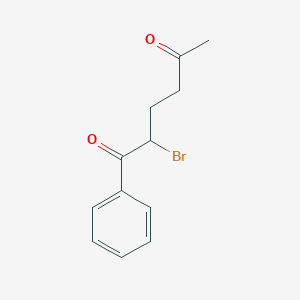
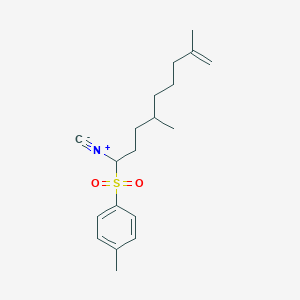
![4-[(1-Carboxyethyl)amino]butanoic acid](/img/structure/B14368055.png)
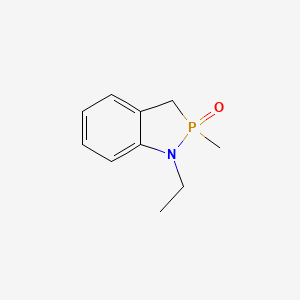
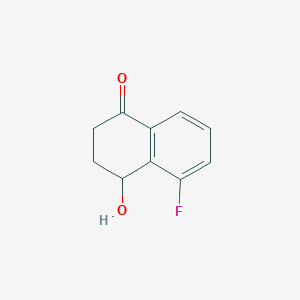
![2-[3-(2-Chlorophenyl)propyl]pyridine](/img/structure/B14368061.png)
